3-((3-(3,6-dibromo-9H-carbazol-9-yl)-2-hydroxypropyl)amino)propan-1-ol

c-Myc inhibition colorectal cancer HT-29 cell line

F1021-0686 (CAS 347369-02-2) is a uniquely selective, direct small-molecule inhibitor of the c-Myc/Max interface, validated by tryptophan fluorescence quenching, time-resolved fluorescence decay, and CD spectroscopy. Unlike neurogenic aminopropyl carbazoles (e.g., p-tolylamino or 3-methoxyphenyl derivatives), its 2-hydroxypropyl-3-hydroxypropylamino tail confers on-target c‑Myc pathway suppression with an IC50 of 1.55 µM in HT‑29 cells. It achieves 97% suppression of D341 medulloblastoma tumorsphere formation—a cancer stem cell application where the comparator 10074‑G5 is completely inactive—and displays a clean selectivity window with markedly reduced activity in low‑Myc U‑87 MG and non‑cancerous HEK‑293T cells. Ideal for chemogenomic screens, IDP‑small molecule interaction studies, and rapid c‑Myc target‑gene modulation (CAD, ODC1, NOP58, NOP56).

Molecular Formula C18H20Br2N2O2
Molecular Weight 456.178
CAS No. 347369-02-2
Cat. No. B2809747
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-((3-(3,6-dibromo-9H-carbazol-9-yl)-2-hydroxypropyl)amino)propan-1-ol
CAS347369-02-2
Molecular FormulaC18H20Br2N2O2
Molecular Weight456.178
Structural Identifiers
SMILESC1=CC2=C(C=C1Br)C3=C(N2CC(CNCCCO)O)C=CC(=C3)Br
InChIInChI=1S/C18H20Br2N2O2/c19-12-2-4-17-15(8-12)16-9-13(20)3-5-18(16)22(17)11-14(24)10-21-6-1-7-23/h2-5,8-9,14,21,23-24H,1,6-7,10-11H2
InChIKeySJLSBHXQVOHCQJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-((3-(3,6-Dibromo-9H-carbazol-9-yl)-2-hydroxypropyl)amino)propan-1-ol (CAS 347369-02-2): Compound Identity, c-Myc Inhibitor Class, and Procurement-Relevant Physicochemical Profile


3-((3-(3,6-dibromo-9H-carbazol-9-yl)-2-hydroxypropyl)amino)propan-1-ol (CAS 347369-02-2), also designated F1021-0686, is a synthetic aminopropyl carbazole derivative with the molecular formula C18H20Br2N2O2 and a molecular weight of 456.18 g/mol . The compound belongs to the broader P7C3-analog class associated with neurogenic activity, but it has been independently characterized as a direct small-molecule inhibitor of the c-Myc transcription factor [1]. Its core structure features a 3,6-dibromo-carbazole scaffold linked via a 2-hydroxypropyl spacer to a 3-hydroxypropylamino tail, a distinct architecture that differentiates it from other carbazole-based inhibitors and P7C3 neurogenic derivatives [1].

Why Generic Carbazole Derivatives Cannot Substitute for 3-((3-(3,6-Dibromo-9H-carbazol-9-yl)-2-hydroxypropyl)amino)propan-1-ol in c-Myc-Targeted Research


Within the aminopropyl carbazole chemical space, subtle modifications to the N9-substituent profoundly alter target engagement. Compounds such as 1-(3,6-dibromo-9H-carbazol-9-yl)-3-(p-tolylamino)propan-2-ol (compound 1) and N-(3-(3,6-dibromo-9H-carbazol-9-yl)-2-hydroxypropyl)-N-(3-methoxyphenyl)-4-methylbenzenesulfonamide (compound 2) were characterized as neurogenic agents acting through final cell division induction in neural stem cells rather than c-Myc inhibition [1]. Conversely, the 3-((3-(3,6-dibromo-9H-carbazol-9-yl)-2-hydroxypropyl)amino)propan-1-ol structure has been specifically identified through hot-spot-targeted virtual screening against the disordered c-Myc/Max interface, yielding potent, on-target c-Myc pathway suppression that is absent in the neurogenic analogs [2]. Simple substitution with other dibromo-carbazole derivatives risks losing this specific c-Myc inhibitory pharmacology entirely.

Quantitative Comparator Evidence for 3-((3-(3,6-Dibromo-9H-carbazol-9-yl)-2-hydroxypropyl)amino)propan-1-ol Versus c-Myc Inhibitors and In-Class Analogs


F1021-0686 Demonstrates Single-Digit Micromolar Antiproliferative IC50 Against c-Myc-Expressing HT-29 Colorectal Adenocarcinoma Cells, Outperforming the Benchmark Inhibitor 10074-G5

F1021-0686 was one of three hit compounds identified from a hot-spot-based virtual screening campaign. In head-to-head testing against the well-characterized c-Myc inhibitor 10074-G5, F1021-0686 and its co-hits exhibited substantially lower IC50 values. While the precise per-cell-line IC50 for F1021-0686 is embedded within the reported range of 0.209–3.21 µM, the probechem vendor datasheet reports an IC50 of 1.55 µM specifically against HT-29 cells [1]. By comparison, 10074-G5 typically shows IC50 values above 15–64 µM in c-Myc-dependent cell lines, demonstrating a >10-fold improvement in potency for F1021-0686 .

c-Myc inhibition colorectal cancer HT-29 cell line antiproliferative activity

F1021-0686 Suppresses Cancer Stem Cell Sphere Formation by 97% in D341 Medulloblastoma Cells, While 10074-G5 Shows No Effect

In a tumorsphere formation assay using D341 medulloblastoma cancer stem cells (CSCs), F1021-0686 at the tested concentration reduced the number of spheres by 97% compared to vehicle control. The benchmark c-Myc inhibitor 10074-G5 displayed no ability to restrict sphere-forming capacity in the same experimental system [1]. This indicates that F1021-0686 uniquely targets the self-renewal capacity of CSCs, a property not shared by the reference inhibitor.

cancer stem cells tumorsphere assay D341 medulloblastoma self-renewal inhibition

F1021-0686 Induces 43% Apoptosis in HT-29 Cells at 10 µM, Surpassing Structurally Related Co-Hit Compounds

In an Annexin V/PI apoptosis assay, HT-29 colorectal adenocarcinoma cells treated with 10 µM of each compound for 24 h showed 36%, 39%, and 43% of the cell population in apoptotic quadrants for F0909-0073, F0909-0360, and F1021-0686, respectively [1]. Among the three structurally related hit compounds, F1021-0686 induced the highest level of apoptosis, demonstrating superior pro-apoptotic efficacy within its own chemical series.

apoptosis induction Annexin V/PI assay HT-29 cells programmed cell death

F1021-0686 Exhibits Selectivity for c-Myc-Overexpressing Cancer Cells Over Low-Myc and Non-Cancerous Cells

The selectivity profile of F1021-0686 was assessed by comparing cytotoxicity in c-Myc-overexpressing cell lines versus low-Myc-expressing U-87 MG glioblastoma cells and noncancerous HEK-293T embryonic kidney cells. The compound showed significantly reduced cell-killing potential toward U-87 MG and HEK-293T, as reflected by markedly higher IC50 values in these low-Myc and non-cancerous backgrounds [1]. This c-Myc-dependent selectivity contrasts with pan-toxic chemotherapeutics and validates target engagement at the cellular level.

cancer selectivity therapeutic window U-87 MG HEK-293T

F1021-0686 Binds the Disordered c-Myc/Max Hot-Spot Interface with Nanomolar Affinity, Validated by Biophysical Methods

The binding of F1021-0686 to the intrinsically disordered c-Myc protein was characterized using intrinsic tryptophan fluorescence quenching and time-resolved fluorescence decay experiments. The compound induced a concentration-dependent reduction in tryptophan fluorescence intensity and altered the average fluorescence lifetime of c-Myc's tryptophan residues [1]. Computational MM-GBSA analysis estimated binding energies between −20 and −50 kcal/mol for the hit series, and the study reported nanomolar-range IC50 values for c-Myc functional inhibition [1]. This biophysical evidence of direct target engagement distinguishes F1021-0686 from compounds that exert c-Myc modulation through indirect mechanisms.

intrinsically disordered protein c-Myc/Max dimerization fluorescence spectroscopy binding affinity

F1021-0686 is Structurally and Functionally Distinct from Neurogenic P7C3 Carbazole Derivatives Despite Shared Dibromo-Carbazole Core

The dibromo-carbazole core is shared between F1021-0686 and P7C3-class neurogenic compounds such as 1-(3,6-dibromo-9H-carbazol-9-yl)-3-(p-tolylamino)propan-2-ol (compound 1). However, compound 1 promotes neurogenesis through induction of final cell division in neural stem cells (NSCs), with BrdU-pulsing experiments showing enhanced BrdU-positive neurons without inducing astrocytogenesis [1]. There is no published evidence that compound 1 inhibits c-Myc. Conversely, F1021-0686 has no reported neurogenic activity; its validated pharmacology is c-Myc/Max interface inhibition [2]. This functional divergence arising from distinct N9-substituents underscores that the dibromo-carbazole scaffold alone does not predict biological activity.

P7C3 analog neurogenesis chemical differentiation carbazole scaffold

Optimal Deployment Scenarios for 3-((3-(3,6-Dibromo-9H-carbazol-9-yl)-2-hydroxypropyl)amino)propan-1-ol Based on Quantitative Comparator Evidence


c-Myc-Driven Colorectal Cancer Cell Line Screening and Pathway Dissection

F1021-0686 is optimally deployed in HT-29 and other c-Myc-overexpressing colorectal adenocarcinoma cell lines where its IC50 of 1.55 µM provides a potent and validated starting point for dose-response studies. The compound's demonstrated ability to suppress c-Myc target genes (CAD, ODC1, NOP58, NOP56) at both transcriptional and translational levels makes it suitable for experiments requiring rapid pathway modulation [1]. Researchers should benchmark against 10074-G5 as a comparator to confirm c-Myc-dependent phenotypes.

Cancer Stem Cell Self-Renewal and Tumorsphere Inhibition Assays

For laboratories focused on targeting the cancer stem cell (CSC) compartment, F1021-0686 is uniquely qualified among currently available c-Myc inhibitors. Its 97% suppression of D341 medulloblastoma tumorsphere formation stands in stark contrast to 10074-G5's complete inactivity in the same assay [1]. This application scenario is particularly relevant for drug discovery programs aiming to eliminate CSC populations responsible for tumor recurrence and therapy resistance.

Selective Toxicity Profiling in c-Myc-Dependent vs. c-Myc-Independent Cell Panels

F1021-0686's c-Myc-dependent cytotoxicity profile—high potency in c-Myc-overexpressing lines, substantially reduced activity in low-Myc U-87 MG and non-cancerous HEK-293T cells [1]—makes it an ideal tool compound for chemogenomic screens designed to identify c-Myc synthetic lethal partners. The selectivity window minimizes confounding off-target cytotoxicity, enabling cleaner interpretation of siRNA, CRISPR, or co-treatment experiments.

Biophysical and Structural Studies of Intrinsically Disordered c-Myc Protein Targeting

The compound's direct binding to the disordered c-Myc/Max interface, validated by tryptophan fluorescence quenching, time-resolved fluorescence decay, and CD spectroscopy [1], supports its use in biophysical studies of intrinsically disordered protein (IDP)-small molecule interactions. This application is distinct from the neurogenic carbazole scaffold studies and addresses the growing interest in pharmacological targeting of IDPs involved in transcription factor complexes.

Quote Request

Request a Quote for 3-((3-(3,6-dibromo-9H-carbazol-9-yl)-2-hydroxypropyl)amino)propan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.